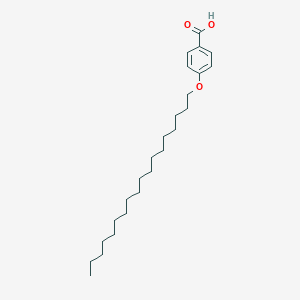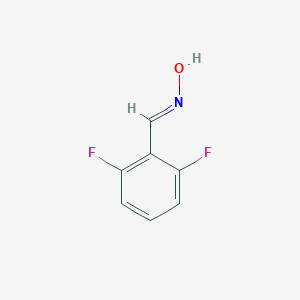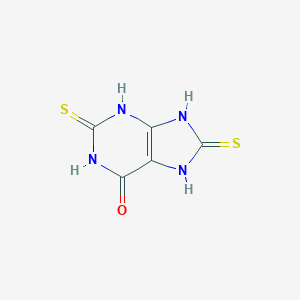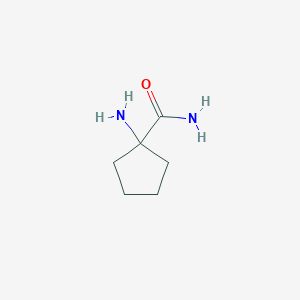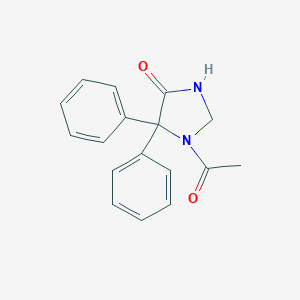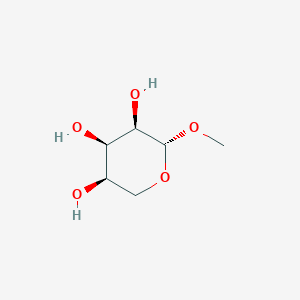
(Dimethylphenylsilyl)acetylene
Overview
Description
(Dimethylphenylsilyl)acetylene is a silylated alkyne with the molecular formula C10H12Si. It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to two methyl groups and an acetylene moiety. This compound is known for its unique chemical properties and its ability to participate in various organic reactions, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Dimethylphenylsilyl)acetylene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial processes may involve the use of continuous flow reactors and optimized reaction conditions to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: (Dimethylphenylsilyl)acetylene undergoes various types of chemical reactions, including:
Alkynylation: It participates in the alkynylation of amines, catalyzed by ruthenium complexes.
Substitution Reactions: The acetylene moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Ruthenium Complexes: Used as catalysts in alkynylation reactions.
Bases: Such as triethylamine, used to deprotonate and activate the acetylene group.
Major Products:
Alkynylated Amines: Formed through the alkynylation of amines.
Substituted Acetylenes: Resulting from substitution reactions.
Scientific Research Applications
(Dimethylphenylsilyl)acetylene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Dimethylphenylsilyl)acetylene in chemical reactions involves the activation of the acetylene group, which can then participate in various nucleophilic and electrophilic reactions. The silicon atom, bonded to the phenyl and methyl groups, provides stability to the acetylene moiety, facilitating its reactivity .
Comparison with Similar Compounds
- (Triphenylsilyl)acetylene
- (Triisopropylsilyl)acetylene
- (tert-Butyldimethylsilyl)acetylene
- (Triethylsilyl)acetylene
Comparison: (Dimethylphenylsilyl)acetylene is unique due to the presence of both phenyl and dimethyl groups attached to the silicon atom. This structural feature imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its counterparts .
Properties
IUPAC Name |
ethynyl-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEAMHJAEFEPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399112 | |
| Record name | (Dimethylphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17156-64-8 | |
| Record name | (Dimethylphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


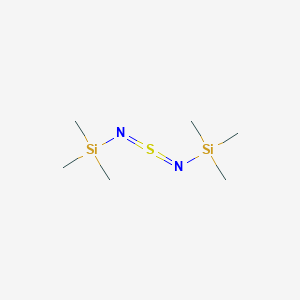
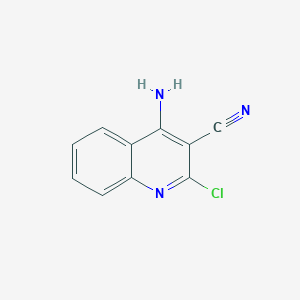
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
